Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-
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Overview
Description
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butylamino group at the 5-position, dimethyl groups at the 1 and 6 positions, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-, the synthetic route may involve:
N-Alkylation: Introduction of the butylamino group at the 5-position can be achieved through N-alkylation reactions using butylamine and appropriate alkylating agents.
Methylation: The dimethyl groups at the 1 and 6 positions can be introduced through methylation reactions using methyl iodide or similar reagents.
Aryl Substitution: The phenyl group at the 3-position can be introduced through aryl substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkylating agents, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism.
Interacting with Nucleic Acids: Binding to RNA or DNA and affecting their structure and function.
Modulating Cellular Pathways: Influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: An anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
1-Methyluracil: A derivative used in the study of nucleic acid chemistry.
The unique structural modifications of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
31991-98-7 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-(butylamino)-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-17-14-12(2)18(3)16(21)19(15(14)20)13-9-7-6-8-10-13/h6-10,17H,4-5,11H2,1-3H3 |
InChI Key |
KYJJTIBGMAGFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N(C(=O)N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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